molecular formula C23H19N3O5 B2923722 N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 952863-21-7

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2923722
CAS No.: 952863-21-7
M. Wt: 417.421
InChI Key: ZQSWBXKKFWQKNM-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, featuring a 1,3,4-oxadiazole core scaffold. The 1,3,4-oxadiazole ring is a well-characterized pharmacophore known for its versatile biological activities and is present in several FDA-approved drugs and investigational compounds . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for their potential in anticancer applications, as they have demonstrated mechanisms of action that include the inhibition of crucial enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, structural analogs of this compound, especially those incorporating specific aryl substitutions, have shown promising and potent broad-spectrum antimycobacterial activity, including efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The mechanism for this activity has been linked to the disruption of mycobacterial cell wall biosynthesis via the inhibition of the enzyme DprE1 . The molecular structure of this compound, which combines the 1,3,4-oxadiazole ring with dimethoxyphenyl and phenoxybenzamide groups, makes it a valuable candidate for screening in various biochemical assays and for further structural-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or diagnostic use.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-28-18-12-13-20(29-2)19(14-18)22-25-26-23(31-22)24-21(27)15-8-10-17(11-9-15)30-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSWBXKKFWQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common synthetic route includes the reaction of 2,5-dimethoxybenzohydrazide with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the oxadiazole ring can yield corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use as a probe in biochemical assays due to its fluorescent properties.

Medicine:

  • Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
  • Studied for its anti-inflammatory and analgesic effects.

Industry:

  • Used in the development of new materials with specific electronic properties.
  • Potential applications in the agrochemical industry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide with structurally related 1,3,4-oxadiazole derivatives:

Compound Name/ID Core Structure Substituents (Position 5) Substituents (Position 2) Molecular Weight Key Functional Groups
Target Compound 1,3,4-Oxadiazole 2,5-Dimethoxyphenyl 4-Phenoxybenzamide ~423.42 (calc.) Methoxy, benzamide, ether
OZE-II 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl 4-[(4,4-Dimethyloxazolidinyl)sulfonyl]benzamide 488.51 Methoxy, sulfonyl, oxazolidine
OZE-III 1,3,4-Oxadiazole 4-Chlorophenyl Pentanamide 279.72 Chlorophenyl, alkylamide
Compound [7–9] (triazoles) 1,2,4-Triazole 4-(4-X-Phenylsulfonyl)phenyl 2,4-Difluorophenyl ~450–500 (est.) Sulfonyl, fluorine, thione

Key Observations:

  • Substituent Positionality : The target compound’s 2,5-dimethoxyphenyl group contrasts with OZE-II’s 3,5-dimethoxyphenyl configuration. This positional isomerism may alter electronic distribution, with 2,5-dimethoxy enhancing para-directing effects compared to OZE-II’s meta/para arrangement .
  • Core Heterocycle Differences: Triazole derivatives (e.g., [7–9] in ) exhibit thione tautomerism, which is absent in oxadiazoles.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : OZE-III (4-chlorophenyl substituent) demonstrates moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) , likely due to halogen-driven membrane disruption. The target compound’s methoxy groups may reduce cytotoxicity but could compromise potency.
  • Conversely, OZE-II’s sulfonyl group enhances polarity, improving pharmacokinetics .
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling, similar to OZE-II, whereas triazole derivatives () demand tautomeric control during cyclization .

Spectral and Tautomeric Behavior

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms its oxadiazole tautomer, analogous to triazole thiones in . Methoxy C-O stretches (~1250 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) are expected, aligning with OZE-II’s spectral data .
  • NMR Analysis : The 2,5-dimethoxyphenyl group would produce distinct aromatic proton splitting (e.g., doublets for H-3 and H-4), differing from OZE-II’s 3,5-dimethoxy pattern (singlets for H-2 and H-6) .

Biological Activity

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables summarizing its effects against various biological targets.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by the presence of an oxadiazole ring and phenoxy functional groups. Its molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 342.36 g/mol. The structural features contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Notable mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to disruptions in DNA synthesis and cell division.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains and fungi.

Anticancer Activity

Research has demonstrated the potential anticancer properties of this compound. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. The following table summarizes findings related to its anticancer activity:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Significant growth inhibition
HeLa (Cervical Cancer)15.3Induction of apoptosis
A549 (Lung Cancer)10.7Cell cycle arrest

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against several pathogens. The results from various studies are summarized below:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Anticancer Study : A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : In a comparative study against common bacterial pathogens, the compound demonstrated superior efficacy compared to standard antibiotics such as ampicillin and tetracycline. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

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